Sulfathiazole-13C6

Description

Significance of Carbon-13 Isotopic Labeling in Advanced Research Paradigms

Among the stable isotopes used in research, Carbon-13 (¹³C) holds particular importance. moravek.com As a naturally occurring, non-radioactive isotope of carbon, it accounts for about 1.1% of all carbon atoms. wikipedia.orgmoravek.com Unlike the most abundant carbon isotope, Carbon-12 (¹²C), ¹³C possesses a nuclear spin, making it detectable by NMR. moravek.com This property, along with its slightly higher mass, allows researchers to introduce ¹³C-labeled compounds into biological systems and trace their transformation through complex biochemical pathways without the need for radioactive tracers. moravek.com

The applications of ¹³C labeling are extensive and have become integral to many advanced research areas:

Metabolism Studies: Scientists use ¹³C-labeled substrates, such as glucose or amino acids, to map metabolic reactions in real time. moravek.com This allows for a detailed analysis of metabolic flux, helping to understand how nutrients are converted and utilized within cells. moravek.comnih.gov Such studies are crucial for developing targeted therapies for metabolic disorders. moravek.com

Drug Development: In pharmacology, ¹³C-labeled drugs enable researchers to track their absorption, distribution, metabolism, and excretion (ADME) within an organism. nih.gov This provides vital insights into a drug's pharmacokinetics and helps in identifying its metabolites. acs.org

Quantitative Analysis: In fields like proteomics and metabolomics, ¹³C-labeled compounds are used as internal standards for the precise quantification of proteins and metabolites in complex biological samples. wikipedia.orgnumberanalytics.com This is often achieved through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.org

Diagnostic Applications: A well-known medical application is the ¹³C-urea breath test, a non-invasive diagnostic tool for detecting Helicobacter pylori infections, which are linked to peptic ulcers. moravek.com Patients ingest ¹³C-labeled urea (B33335), and if the bacterium is present, it metabolizes the urea and releases ¹³C-labeled carbon dioxide, which can be detected in the patient's breath. wikipedia.org

Key Research Applications of Carbon-13 (¹³C) Labeling

| Application Area | Description of Use | Primary Analytical Technique(s) | Reference |

|---|---|---|---|

| Metabolic Flux Analysis | Tracing the flow of carbon atoms through metabolic pathways to determine reaction rates and pathway activity. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | moravek.comnih.gov |

| Drug Metabolism and Pharmacokinetics (DMPK) | Tracking the fate of a drug candidate in a biological system to understand its absorption, distribution, metabolism, and excretion. | Liquid Chromatography-Mass Spectrometry (LC-MS) | symeres.com |

| Quantitative Proteomics (e.g., SILAC) | Using ¹³C-labeled amino acids to create an internal standard for the accurate quantification of proteins across different samples. | Mass Spectrometry (MS) | wikipedia.org |

| Non-Invasive Diagnostics | Employing ¹³C-labeled substrates, like in the urea breath test, for diagnosing medical conditions without invasive procedures. | Isotope Ratio Mass Spectrometry (IRMS) | wikipedia.orgmoravek.com |

| Environmental and Food Science | Tracing the fate of agrochemicals in the environment and determining the dietary habits of organisms by analyzing isotopic signatures in tissues. | Mass Spectrometry (MS) | wikipedia.orgsymeres.com |

Rationale for Employing Sulfathiazole-13C6 as a Probing Agent in Scientific Investigations

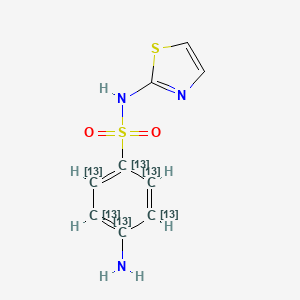

Sulfathiazole-¹³C₆ is the isotopically labeled version of Sulfathiazole (B1682510), a sulfonamide antibiotic. clearsynth.comnih.gov In this specific compound, the six carbon atoms of the phenyl ring are replaced with ¹³C isotopes. clearsynth.comnih.gov While chemically and functionally identical to its unlabeled counterpart, its increased mass allows it to be distinguished by mass spectrometry. nih.gov

The primary and most critical application of Sulfathiazole-¹³C₆ in scientific research is as an internal standard for the quantification of Sulfathiazole in various samples, particularly in complex matrices like milk, animal tissues, and environmental samples. clearsynth.comlcms.czacgpubs.org When analyzing such samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), variations in sample preparation and instrument response can lead to inaccurate measurements. nih.gov By adding a known amount of the stable isotope-labeled standard (Sulfathiazole-¹³C₆) to the sample at the beginning of the analytical process, it experiences the same processing and potential for loss as the unlabeled target analyte (Sulfathiazole). acgpubs.org Since the mass spectrometer can differentiate between the labeled and unlabeled forms, the ratio of the two can be used to calculate the precise concentration of the analyte, correcting for any experimental variability. wikipedia.orgacgpubs.org This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for absolute quantification. numberanalytics.comacgpubs.org

Physicochemical Properties: Sulfathiazole vs. Sulfathiazole-¹³C₆

| Property | Sulfathiazole | Sulfathiazole-¹³C₆ | Reference |

|---|---|---|---|

| Chemical Formula | C₉H₉N₃O₂S₂ | C₃¹³C₆H₉N₃O₂S₂ | pharmacompass.compharmaffiliates.com |

| Molecular Weight | ~255.3 g/mol | ~261.3 g/mol | nih.govpharmacompass.com |

| Exact Mass | 255.01361889 g/mol | 261.03374790 Da | nih.govpharmacompass.com |

| Appearance | White crystalline powder | Not specified, assumed similar to unlabeled | nih.gov |

| Primary Application | Anti-infective agent (historical/veterinary) | Internal standard for quantitative analysis | clearsynth.comnih.gov |

Evolution of Stable Isotope Tracers in Contemporary Analytical and Biomedical Sciences

The use of stable isotopes as tracers in biological research dates back to the pioneering work of scientists like Schoenheimer and Rittenberg in the 1930s. numberanalytics.combmss.org.uk However, for several decades, their application was limited by the lack of analytical technology with sufficient sensitivity to measure subtle differences in isotopic abundance. nih.gov The development and subsequent popularization of radioactive isotopes, which were easier to detect, temporarily overshadowed stable isotope research. nih.gov

The modern era of stable isotope tracing was ushered in by significant advancements in mass spectrometry. nih.govbmss.org.uk The coupling of separation techniques like gas chromatography (GC) and liquid chromatography (LC) with increasingly sensitive and high-resolution mass spectrometers revolutionized the field. bmss.org.uknih.gov These hybrid techniques (GC-MS and LC-MS) allowed researchers to separate complex mixtures and accurately quantify the isotopic composition of individual compounds. bmss.org.uk This technological leap transformed stable isotope tracing from a niche methodology into an indispensable tool across numerous scientific disciplines. nih.govbmss.org.uk Today, state-of-the-art analytical technologies enable the precise localization and quantification of stable isotope labels within biomolecules, providing unparalleled insights into metabolism, disease, and drug action. diagnosticsworldnews.comnumberanalytics.com The continuous evolution of these analytical platforms ensures that stable isotope tracers will remain at the forefront of chemical and biomedical discovery. nih.govnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UQUYMPKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746847 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-72-8 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of Sulfathiazole 13c6

Spectroscopic Characterization of Sulfathiazole-13C6 Isotopic Purity and Positional Labeling

Confirming the structure, isotopic purity, and the specific location of the labels in this compound is accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. xml-journal.net

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For isotopically labeled compounds, it provides direct evidence of where the labels are located. nih.govcuny.edu

In a standard, unlabeled sulfathiazole (B1682510) molecule, the natural abundance of 13C is only about 1.1%. nih.gov This means the probability of two adjacent 13C atoms is very low, so 13C-13C spin-spin coupling is not observed. The resulting proton-decoupled 13C NMR spectrum shows a series of single peaks, one for each unique carbon atom. bhu.ac.in

For this compound, however, all six carbons in the phenyl ring are 13C isotopes. This leads to two significant changes in the 13C NMR spectrum:

The signals for the phenyl carbons are dramatically enhanced in intensity. nih.gov

Complex splitting patterns appear for these signals due to spin-spin coupling between adjacent 13C nuclei (13C-13C coupling). bhu.ac.inacs.org

The presence and pattern of these 13C-13C coupling constants provide definitive proof of the 13C6 labeling in the phenyl ring. researchgate.netacs.org The one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) coupling constants can be measured and analyzed. nih.gov These coupling constants are highly sensitive to the electronic structure of the aromatic ring. acs.org

The chemical shifts for the carbon atoms in the unlabeled portions of the molecule (the thiazole (B1198619) ring) should match those of a standard sulfathiazole sample, confirming the rest of the structure is correct. researchgate.netnih.gov

The following table shows the reported 13C NMR chemical shifts for unlabeled sulfathiazole, which serve as a reference for confirming the structure of the non-labeled parts of the molecule. scielo.brsryahwapublications.com The carbons of the 13C6-labeled phenyl ring would be expected to have similar chemical shifts but would exhibit complex coupling patterns.

Table 1: 13C NMR Chemical Shift Assignments for Sulfathiazole in DMSO-d6

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1' (C-S) | 152.19 |

| C-4' (C-N) | 128.02 |

| C-3', C-5' | 127.76 |

| C-2', C-6' | 112.57 |

| C-2 (Thiazole) | 167.89 |

| C-4 (Thiazole) | 124.33 |

| C-5 (Thiazole) | 107.72 |

Data sourced from references nih.govsryahwapublications.com. Note: The phenyl ring carbons are denoted with a prime ('). In this compound, atoms C-1' through C-6' would be 13C.

The analysis of 13C-13C coupling constants in the labeled benzene (B151609) ring provides the ultimate confirmation of successful synthesis. The approximate values for these couplings in benzene derivatives are well-documented.

Table 2: Typical 13C-13C Coupling Constants in Benzene Derivatives

| Coupling Type | Typical Range (Hz) |

|---|---|

| One-bond (¹JCC) | 50 - 60 |

| Two-bond (²JCC) | 1 - 4 |

| Three-bond (³JCC) | 7 - 10 |

Data sourced from references acs.orgnih.gov.

By measuring these couplings in the synthesized this compound, researchers can confirm with certainty that the six 13C atoms are incorporated adjacently within the phenyl ring, validating its structure and isotopic enrichment. xml-journal.netacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sulfathiazole |

| This compound |

| Aniline |

| Aniline-13C6 |

| Benzene-13C6 |

| Nitrobenzene-13C6 |

| Acetanilide-13C6 |

| 4-acetamidobenzenesulfonyl chloride-13C6 |

Advanced Nuclear Magnetic Resonance Spectroscopy for 13C6 Structural Elucidation

13C-13C COSY NMR Applications for Carbon Backbone Connectivity

Unlike more common NMR experiments that probe proton-proton or proton-carbon correlations, 13C-13C COSY directly observes correlations between adjacent 13C nuclei. nih.govresearchgate.net This provides unambiguous evidence of carbon-carbon bonds, allowing for the direct tracing of the carbon skeleton. nih.govsci-hub.se The low natural abundance of 13C (approximately 1.1%) makes this experiment challenging for unlabeled compounds. nih.govresearchgate.net However, for isotopically enriched compounds like this compound, the high abundance of 13C in the labeled positions dramatically increases the sensitivity and feasibility of the 13C-13C COSY experiment. nih.govresearchgate.net

The resulting 2D spectrum displays cross-peaks that connect coupled 13C nuclei, effectively mapping out the carbon backbone. nih.gov This is particularly valuable for confirming the integrity of the labeled phenyl ring in this compound and ensuring that no isotopic scrambling has occurred during synthesis. Furthermore, the analysis of coupling constants can provide insights into the electronic environment and bonding characteristics within the molecule. sci-hub.se While direct 13C-13C COSY data for this compound is not extensively published in readily available literature, the principles of the technique are well-established and routinely applied to similarly labeled compounds for structural verification. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the isotopic purity of labeled compounds such as this compound. researchgate.netnih.gov This method provides highly accurate mass measurements, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions or isotopic distributions. researchgate.net

For this compound, HRMS is used to confirm the incorporation of the six 13C atoms into the molecule. The mass spectrum of the labeled compound will show a distinct isotopic pattern shifted by approximately 6 mass units compared to the unlabeled sulfathiazole. sigmaaldrich.com The high resolution of the instrument is crucial for resolving the peaks of the desired 13C-labeled compound from any residual unlabeled or partially labeled species. researchgate.net

The isotopic purity is calculated by comparing the intensity of the ion corresponding to the fully labeled this compound to the intensities of ions corresponding to lower-labeled or unlabeled sulfathiazole. researchgate.net Advanced data processing techniques can correct for the natural abundance of other isotopes (like 13C in the unlabeled portion of the molecule, 34S, and 15N) to provide a precise measure of the 13C enrichment. nih.gov Commercial suppliers of this compound typically provide a certificate of analysis stating a minimum isotopic enrichment, often 99% or higher, as determined by HRMS. schd-shimadzu.com

Chromatographic Purity Assessment of Synthesized this compound

Beyond isotopic purity, the chemical purity of a synthesized compound is paramount. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of pharmaceutical compounds, including isotopically labeled standards like this compound. avantorsciences.comavantorsciences.com

HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. pepolska.pl For sulfathiazole and its labeled analogue, reversed-phase HPLC is a common method. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of this compound is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, typically a UV detector. avantorsciences.comavantorsciences.com

A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of other peaks indicates the presence of impurities. The purity is often expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. avantorsciences.com Commercial specifications for sulfathiazole often require a purity of at least 98.0% as determined by HPLC. avantorsciences.comavantorsciences.com This ensures that the standard is free from significant levels of starting materials, byproducts, or degradation products that could interfere with its intended application. The suitability of both HPLC and gas chromatography (GC) for the analysis of Sulfathiazole-(phenyl-13C6) has been noted. sigmaaldrich.com

Interactive Data Table: Analytical Specifications of Sulfathiazole and Labeled Analogues

Below is a table summarizing typical analytical specifications for sulfathiazole and its isotopically labeled forms based on commercially available data.

| Compound | CAS Number | Molecular Formula | Purity (HPLC) | Isotopic Enrichment |

| Sulfathiazole | 72-14-0 | C₉H₉N₃O₂S₂ | ≥98.0% avantorsciences.comavantorsciences.com | N/A |

| This compound | 1196157-72-8 | ¹³C₆C₃H₉N₃O₂S₂ sigmaaldrich.com | ≥98.0% schd-shimadzu.com | ≥99% 13C schd-shimadzu.com |

| Sulfathiazole-d4 | 1020719-89-4 | C₉H₅D₄N₃O₂S₂ | Not specified | Not specified |

Applications of Sulfathiazole 13c6 in Advanced Research

Mechanistic Investigations of Drug Metabolism and Biotransformation Pathways

The use of Sulfathiazole-13C6 is instrumental in elucidating the complex processes of how the drug is metabolized and transformed in the body. The ¹³C₆ label acts as a tracer, enabling researchers to follow the journey of the sulfathiazole (B1682510) molecule and its derivatives.

Elucidation of Sulfathiazole Metabolic Fates Using ¹³C₆ Tracers

Stable isotope labeling with ¹³C is a well-established method for tracing the metabolic fate of drugs. nih.gov In the case of sulfathiazole, the administration of this compound allows researchers to distinguish between the administered drug and any endogenous compounds with similar structures. By analyzing biological samples such as blood, urine, and feces over time, the pathways of absorption, distribution, metabolism, and excretion can be mapped out with high precision.

The primary metabolic pathway for many sulfonamides is N-acetylation. Using this compound, researchers can unequivocally identify the formation of N-acetylthis compound. Other potential metabolic transformations, such as hydroxylation of the phenyl ring or cleavage of the sulfonamide bond, can also be investigated. The distinct mass shift of +6 amu (atomic mass units) for the ¹³C₆-labeled core simplifies the identification of all metabolites that retain this part of the molecule.

Identification and Structural Characterization of ¹³C-Labeled Metabolites

Mass spectrometry (MS) is the primary analytical technique used to identify and characterize ¹³C-labeled metabolites. nih.govresearchgate.net High-resolution mass spectrometry can differentiate between the unlabeled drug and its ¹³C₆-labeled counterpart, as well as their respective metabolites. The isotopic pattern created by the six ¹³C atoms provides a unique signature that confirms the origin of the detected compounds.

For example, if a hydroxylated metabolite of sulfathiazole is formed, its ¹³C₆-labeled version will have a mass that is 16 amu (for the oxygen atom) plus 6 amu (for the ¹³C atoms) greater than the parent drug. Tandem mass spectrometry (MS/MS) can then be used to fragment the metabolite, and the fragmentation pattern of the ¹³C₆-labeled phenyl ring will provide definitive structural information.

Table 1: Hypothetical ¹³C-Labeled Metabolites of Sulfathiazole Identified by Mass Spectrometry

| Metabolite | Chemical Formula | Mass Shift from this compound | Analytical Technique |

| N-acetylthis compound | ¹³C₆C₅H₉N₃O₃S₂ | +42 Da | LC-HRMS |

| Hydroxythis compound | ¹³C₆C₃H₉N₃O₃S₂ | +16 Da | LC-MS/MS |

| Glucuronide Conjugate-13C6 | ¹³C₆C₃H₈N₃O₂S₂-C₆H₈O₆ | +176 Da | UPLC-QTOF-MS |

This table presents hypothetical data for illustrative purposes, as specific research on this compound metabolites is not widely published.

Metabolic Flux Analysis Utilizing this compound

Metabolic flux analysis is a powerful technique to quantify the rate of turnover of metabolites in a biological system. By introducing this compound, the rate at which the parent drug is converted into its various metabolites can be determined. nih.gov This is achieved by measuring the rate of appearance of the ¹³C-labeled metabolites and the disappearance of the labeled parent drug over time.

This information is crucial for understanding the dynamics of drug metabolism and how factors such as genetics, co-administered drugs, or disease states might affect the metabolic rate. For instance, a slower rate of N-acetylation in certain individuals could be quantified by a reduced flux from this compound to N-acetylthis compound.

In Vitro and In Vivo Metabolic Profiling Studies

Metabolic profiling, or metabolomics, provides a comprehensive overview of the metabolites present in a biological sample. The use of this compound greatly enhances the accuracy and detail of these studies. admescope.commdpi.comnih.gov

In Vitro Studies: In controlled laboratory settings, this compound can be incubated with liver microsomes, hepatocytes, or other enzyme systems to identify potential metabolites and the enzymes responsible for their formation. admescope.com The ¹³C₆ label allows for easy detection of all drug-related material in the complex mixture of the in vitro system.

In Vivo Studies: In preclinical animal studies or clinical trials, the administration of a microdose of this compound alongside the unlabeled therapeutic dose allows for the direct assessment of its metabolic profile in a living organism. nih.gov This approach can reveal species differences in metabolism and provide a more accurate prediction of human metabolism.

Pharmacokinetic and Pharmacodynamic Research Facilitated by ¹³C₆ Labeling

Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body. This compound is a valuable tool in both areas of research.

Determination of Absolute Bioavailability and Systemic Exposure

Absolute bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation unchanged. The gold-standard method for determining absolute bioavailability involves comparing the plasma concentration of the drug after intravenous (IV) and extravascular (e.g., oral) administration.

The use of this compound allows for a more efficient and accurate determination of absolute bioavailability in a single study. In this "simultaneous administration" or "co-administration" design, a therapeutic oral dose of unlabeled sulfathiazole is given at the same time as a microdose of intravenous this compound. By using mass spectrometry to differentiate and quantify the concentrations of both the labeled and unlabeled drug in the plasma over time, the absolute bioavailability can be calculated with high precision, eliminating intra-subject variability that can occur in traditional two-period crossover studies. researchgate.netnih.gov

Table 2: Illustrative Pharmacokinetic Parameters from a Hypothetical Co-administration Study of Sulfathiazole and this compound

| Parameter | Unlabeled Sulfathiazole (Oral) | This compound (IV) |

| Dose | 500 mg | 1 mg |

| AUC (ng·h/mL) | 12,500 | 250 |

| Cmax (ng/mL) | 2,000 | 50 |

| Tmax (h) | 2.5 | 0.1 |

| Absolute Bioavailability (F%) | 85% | N/A |

This table presents hypothetical data for illustrative purposes. The absolute bioavailability is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Systemic exposure refers to the total amount of a drug that the body is exposed to over time, typically represented by the Area Under the Curve (AUC) of the plasma concentration-time profile. By using this compound as an internal standard in bioanalytical methods, the systemic exposure of sulfathiazole can be quantified with exceptional accuracy and precision. crimsonpublishers.com

Distribution and Tissue Accumulation Studies of this compound

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drug molecules. By replacing one or more atoms with their heavier, non-radioactive isotopes, researchers can track a compound's journey through a biological system. alfa-chemistry.comacs.org this compound, in which six carbon atoms in the benzene (B151609) ring are replaced with the carbon-13 isotope, serves as an invaluable tracer for conducting detailed pharmacokinetic studies, including those focused on tissue distribution and accumulation. The 13C label allows for the precise differentiation of the administered drug from any endogenous or pre-existing unlabeled sulfathiazole, enabling accurate measurement in various biological samples using mass spectrometry. alfa-chemistry.com

While specific studies detailing the tissue distribution of this compound are not prevalent in publicly available literature, the methodology is well-established through studies of its unlabeled counterpart and other 13C-labeled compounds. mdpi.com For instance, research on unlabeled sulfathiazole in animal models provides insight into the expected distribution patterns that this compound would be used to trace. In sheep, following intravenous administration, sulfathiazole was found to be distributed in various tissues, and the data were consistent with a one-compartment pharmacokinetic model. nih.gov This suggests that tissue residue levels can be reliably predicted from plasma and urine concentrations. nih.gov

Similarly, studies in pigs have examined the tissue penetration of sulfathiazole. nih.govresearchgate.net After intramuscular administration, sulfathiazole residues were measured in various edible tissues, with concentrations decreasing over a withdrawal period. nih.gov The use of this compound in such studies would allow for more precise quantification, helping to determine the volume of distribution and the rate and extent of accumulation in specific organs like the liver, kidneys, and muscle tissue. mdpi.com This is critical for understanding a drug's efficacy and for residue monitoring in food-producing animals.

| Parameter | Value (in Sheep) nih.gov | Value (in Pigs) researchgate.net |

| Administration Route | Intravenous | Intravenous |

| Volume of Distribution (Vd) | 0.39 L/kg | 1.16 ± 0.16 L/kg |

| Elimination Half-life (t1/2β) | 1.1 hr | 9.0 ± 1.6 hr |

| Clearance (Cl) | Not Specified | 0.090 ± 0.007 L/kg/h |

| Area Under Curve (AUC) | Not Specified | 447 ± 39 mg/h/L |

This table presents pharmacokinetic parameters for unlabeled sulfathiazole in animal models, representing the types of data generated in studies where this compound would be used as a tracer.

Clearance Mechanisms and Elimination Pathways

Understanding how a drug is cleared from the body is fundamental to pharmacology. This compound is an essential tool for investigating the clearance mechanisms and elimination pathways of sulfathiazole. By administering the 13C-labeled compound, researchers can accurately track its biotransformation into various metabolites and its subsequent excretion from the body. alfa-chemistry.com This process provides valuable insights into how drugs are processed and eliminated. alfa-chemistry.com

Studies on the parent compound, sulfathiazole, have identified the primary routes of elimination. In sheep, sulfathiazole is eliminated through both the excretion of the unchanged drug in urine (accounting for 67% of the dose) and through the formation of two distinct metabolites. nih.gov The general metabolism of sulfonamide drugs in animals is known to involve several pathways. drugbank.com These include conjugation at the N4-position (e.g., acetylation) and the N1-position, removal of the p-amino group, and ring hydroxylation followed by further conjugation. drugbank.com

The use of this compound allows for the unambiguous identification and quantification of these metabolites in complex biological matrices like plasma and urine. The distinct mass signature of the 13C6-labeled backbone makes it possible to distinguish drug-derived material from endogenous background noise, facilitating the construction of a complete metabolic profile and accurately determining the rate and routes of elimination.

Isotope Effects in this compound Pharmacological Studies

When conducting pharmacological studies with isotopically labeled compounds, it is crucial to consider the potential for "isotope effects." An isotope effect occurs when the difference in mass between isotopes alters the rate of a chemical reaction, which can potentially lead to misleading pharmacokinetic results. nih.gov Primary isotope effects are significant when the breaking of a bond to the heavy isotope is the rate-limiting step in a reaction. nih.gov

These effects are a notable concern with deuterium (B1214612) (²H) labeling, as the mass difference between hydrogen and deuterium is approximately 100%. nih.gov This can lead to slower enzymatic metabolism and altered chromatographic retention times compared to the unlabeled analogue. nih.govnih.gov

However, the isotope effect is significantly less pronounced with carbon-13 labeling. The mass difference between ¹²C and ¹³C is much smaller, resulting in minimal changes to the physicochemical properties of the molecule. nih.gov Therefore, this compound is expected to behave nearly identically to its unlabeled counterpart in terms of its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov This near-identical behavior ensures that the pharmacokinetic data obtained using the labeled tracer accurately reflects the behavior of the therapeutic drug, making ¹³C-labeled compounds the preferred choice for quantitative bioanalysis and pharmacokinetic studies where minimizing isotope effects is critical. nih.gov

Bioanalytical Method Development and Validation

Role of this compound as an Internal Standard in Quantitative Assays

In modern bioanalytical chemistry, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a high-quality internal standard (IS) is paramount for achieving accurate and reliable quantification. nih.gov A stable isotope-labeled (SIL) compound is considered the "gold standard" for use as an internal standard. nih.gov this compound serves this role perfectly for the quantification of sulfathiazole.

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls alike. uni-muenchen.de Its purpose is to correct for variations that can occur during sample processing and analysis. Quantification is based on the ratio of the mass spectrometer's response to the analyte (sulfathiazole) versus its response to the internal standard (this compound). uni-muenchen.de Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during sample extraction, variations in injection volume, and fluctuations in instrument response. acs.org By using the ratio, these potential sources of error are effectively normalized, leading to a highly precise and accurate measurement of the analyte's concentration.

Mitigation of Matrix Effects in Complex Biological Matrices

One of the most significant challenges in LC-MS/MS analysis of biological samples (e.g., plasma, urine, tissue homogenates) is the "matrix effect." nih.gov This phenomenon occurs when co-eluting endogenous components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement. nih.gov This can lead to significant inaccuracies in quantification.

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to mitigate matrix effects. acs.org Because this compound has virtually the same physicochemical properties as unlabeled sulfathiazole, it elutes from the liquid chromatography column at the exact same time. nih.govnih.gov Consequently, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the biological matrix. researchgate.net While the absolute signal intensity of both compounds may fluctuate, their ratio remains constant and unaffected by the matrix. This allows for accurate quantification even in complex and "dirty" biological samples. acs.org Studies have shown that ¹³C-labeled internal standards can correct for a substantial portion of matrix effects, significantly improving method ruggedness. nih.govresearchgate.net

| Feature | Unlabeled Analog IS | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS (e.g., this compound) |

| Chemical Structure | Different | Identical | Identical |

| Chromatographic Elution | Different | Can be slightly different | Co-elutes with analyte nih.govnih.gov |

| Matrix Effect Compensation | Poor | Good, but can be imperfect due to chromatographic separation | Excellent, as it experiences the same matrix effect as the analyte acs.orgresearchgate.net |

| Potential for Isotope Effects | Not Applicable | Possible, can alter fragmentation/retention nih.gov | Minimal, considered most reliable nih.gov |

Method Precision and Accuracy Enhancement Through Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision in quantitative analysis. wikipedia.org This method involves adding a known quantity of a stable isotope-labeled compound—in this case, this compound—to the sample containing the unlabeled analyte of interest. nih.govwikipedia.org

The power of IDMS lies in its ability to control for nearly all potential sources of analytical error. By using this compound as an internal standard, the method inherently corrects for:

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps affect both the analyte and the standard equally. acs.org

Instrumental Fluctuation: Variations in injection volume and mass spectrometer sensitivity are normalized by the analyte-to-IS ratio. acs.org

Matrix Effects: As discussed, co-elution ensures compensation for ion suppression or enhancement. acs.org

This comprehensive error correction makes IDMS an exceptionally robust and reliable technique. researchgate.net The application of IDMS using this compound for the quantification of sulfathiazole ensures that the resulting data meets the stringent requirements for accuracy and precision demanded in clinical and research settings. In gas chromatography analysis, for example, isotopic dilution can reduce measurement uncertainty from 5% down to 1%. wikipedia.org

Environmental Fate and Ecotoxicological Studies

The use of isotopically labeled compounds is a cornerstone of modern environmental science, providing unparalleled precision and accuracy in tracing the fate of contaminants. This compound, a stable isotope-labeled version of the sulfonamide antibiotic sulfathiazole, serves as a critical analytical tool in advanced research. Its primary application is not as a substance whose own environmental fate is of interest, but as an internal standard or tracer for quantifying and tracking its unlabeled counterpart, sulfathiazole, in complex environmental matrices. The six ¹³C atoms on the phenyl ring provide a distinct mass shift, enabling precise differentiation from the naturally occurring compound during mass spectrometric analysis.

Tracing Environmental Transport and Distribution in Diverse Compartments

The widespread use of sulfathiazole in veterinary medicine leads to its release into the environment, contaminating various compartments including surface water, groundwater, soil, and sediment. nih.govresearchgate.net Accurately quantifying the concentration of sulfathiazole in these diverse media is essential for assessing its environmental impact. However, the analytical process, from sample collection to final measurement, is prone to analyte loss.

This compound is indispensable for overcoming these challenges through the isotope dilution method. lcms.cz A known amount of this compound is added to an environmental sample at the beginning of the extraction and cleanup procedure. Since the labeled standard is chemically identical to the unlabeled analyte, it experiences the same losses during sample processing. By measuring the ratio of the native compound to the labeled standard in the final extract using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the initial concentration of sulfathiazole in the sample can be calculated with high accuracy, effectively correcting for any procedural losses. This methodology has been pivotal in determining the omnipresence of sulfonamides and their transformation products in various water bodies. nih.gov

Table 1: Environmental Distribution of Sulfathiazole as Determined Using Isotope Dilution Methods This table is interactive. Click on the headers to sort the data.

| Environmental Compartment | Typical Concentration Range (ng/L or ng/kg) | Significance of Isotope Tracer |

|---|---|---|

| Surface Water (Rivers, Lakes) | 0.03 - 11,000 ng/L | Corrects for matrix effects and losses during solid-phase extraction (SPE). researchgate.net |

| Groundwater | Variable, often lower than surface water | Enables detection at trace levels, crucial for assessing drinking water sources. researchgate.net |

| Wastewater (Influent/Effluent) | Can reach µg/L levels | Provides accurate quantification to assess the removal efficiency of treatment plants. |

| Soil and Sediment | ng/kg to µg/kg range | Accounts for strong adsorption to soil particles and complex extraction procedures. nih.gov |

Assessment of Biotransformation and Degradation Pathways in Environmental Systems

Understanding how sulfathiazole transforms in the environment is crucial for a complete risk assessment. nih.gov this compound is a powerful tool in laboratory and field studies designed to investigate these transformation pathways, which include biodegradation, photolysis, and hydrolysis. nih.govnih.gov

In a typical study, a microcosm (e.g., a sample of river water or soil) is spiked with a known concentration of unlabeled sulfathiazole. This compound is used as an internal standard to accurately monitor the concentration of the parent compound over time. This allows researchers to calculate precise degradation rates and half-lives under various environmental conditions. The stable isotope label ensures that the measurements are not confounded by background contamination or matrix interference, providing reliable data on the persistence and degradation kinetics of sulfathiazole. researchgate.net

Bioaccumulation and Persistence Assessments Using ¹³C₆ Isotope Tracers

The persistence and potential for bioaccumulation of pharmaceuticals in organisms are significant ecotoxicological concerns. mdpi.comcore.ac.uk Studies assessing these phenomena benefit immensely from the use of ¹³C₆-labeled tracers. By exposing organisms (e.g., algae, invertebrates, or fish) to unlabeled sulfathiazole in a controlled environment, researchers can use this compound as a surrogate standard to quantify the uptake and accumulation of the compound in tissues.

The use of the labeled standard is critical for differentiating the experimentally introduced sulfathiazole from any potential background levels of the contaminant. This clear distinction allows for the accurate calculation of key toxicological parameters such as the Bioconcentration Factor (BCF). Furthermore, tracking the depuration (release) of the compound after the exposure period provides precise data on its biological half-life within the organism, which is a key indicator of its persistence.

Identification of Environmental Transformation Products

When sulfathiazole degrades in the environment, it forms various transformation products (TPs), which may themselves be biologically active or more persistent than the parent compound. researchgate.netnih.gov Identifying these unknown TPs in a complex environmental sample is a significant analytical challenge.

This compound can be used in specialized studies to aid in this identification. By dosing a system (such as a soil slurry or bioreactor) with a mixture of unlabeled sulfathiazole and this compound, researchers can search for pairs of signals in the mass spectrometer that are separated by 6.02 mass units (the mass difference imparted by the six ¹³C atoms). The presence of such a pair indicates that the detected molecule is a transformation product derived from sulfathiazole. This "isotope pattern" provides a high degree of confidence in the identification of novel metabolites and degradation products, allowing for a more comprehensive understanding of the environmental fate of the antibiotic. nih.gov

Table 2: Known Environmental Transformation Products of Sulfathiazole This table is interactive. Click on the headers to sort the data.

| Transformation Product Name | Formation Pathway | Significance |

|---|---|---|

| N⁴-Acetylsulfathiazole | Metabolism (in animals), microbial transformation | A major metabolite, often found in wastewater and surface water. researchgate.net |

| Hydroxylated Sulfathiazole | Biodegradation, photolysis | Can exhibit altered toxicity and persistence compared to the parent compound. researchgate.netnih.gov |

| Desamino-Sulfathiazole | Metabolism, microbial degradation | Results from the removal of the para-amino group. drugbank.com |

| Sulfanilic Acid | Cleavage of the sulfonamide bond | A common breakdown product of sulfonamide antibiotics. |

| 2-Aminothiazole | Cleavage of the sulfonamide bond | Represents the breakdown of the heterocyclic ring structure. |

Fundamental Mechanistic and Kinetic Studies

Beyond its role in environmental monitoring, this compound serves as a sophisticated probe in fundamental research aimed at understanding the precise chemical and biological processes that govern the transformation of sulfonamide antibiotics.

Elucidation of Reaction Mechanisms Involving Sulfathiazole Carbon Skeleton

The stable isotope label on the phenyl ring of this compound acts as a tracer to elucidate reaction mechanisms at a molecular level. nih.gov When studying a specific degradation process, such as advanced oxidation or microbial catalysis, the fate of the ¹³C₆-labeled ring can be followed. By analyzing the structure of the transformation products using high-resolution mass spectrometry and NMR, researchers can determine whether the carbon skeleton of the phenyl ring remains intact, is chemically modified (e.g., through hydroxylation), or is cleaved during the reaction.

This information is invaluable for building accurate models of degradation pathways. For example, if a transformation product retains the ¹³C₆ label, it confirms that the phenyl ring has been preserved. Conversely, the absence of the label in certain fragments would indicate a cleavage of the bond between the phenyl ring and the sulfonamide group. This level of mechanistic detail is essential for developing more effective remediation technologies and for predicting the environmental fate of related sulfonamide compounds.

Investigation of Enzyme-Catalyzed Biotransformations

The biotransformation of xenobiotics like sulfathiazole is a critical area of research in pharmacology, toxicology, and environmental science. Understanding how enzymes in different organisms metabolize this compound can provide insights into its efficacy, potential toxicity, and environmental persistence. This compound serves as a valuable tracer in these studies, enabling the precise tracking of metabolic pathways.

One of the primary enzyme families responsible for the metabolism of many drugs, including sulfonamides, is the cytochrome P450 (CYP) superfamily of monooxygenases. mdpi.comuniba.ityoutube.com These enzymes catalyze a variety of oxidative reactions. mdpi.com In the case of sulfathiazole, CYP-mediated reactions can lead to hydroxylated metabolites. hmdb.ca By using this compound, researchers can employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the metabolites formed. The distinct mass of the 13C-labeled phenyl ring allows for the unambiguous differentiation of drug-derived metabolites from endogenous molecules in complex biological samples. alfa-chemistry.comresearchgate.net

For instance, a hypothetical study investigating the metabolism of sulfathiazole by a specific human CYP isozyme, such as CYP2C9, could utilize this compound. The reaction mixture would contain the enzyme, the labeled substrate, and necessary cofactors like NADPH. After incubation, the mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting mass spectrum would show a unique isotopic signature for the parent compound and any metabolites, facilitating their identification.

Illustrative Research Findings:

A potential research study could reveal the formation of several hydroxylated and N-acetylated metabolites. The use of this compound would confirm that the phenyl ring remains intact during these initial transformation steps.

| Metabolite | Chemical Formula | Observed m/z (M+H)+ | Biotransformation Pathway |

| This compound | ¹³C₆C₃H₉N₃O₂S₂ | 262.05 | - |

| 4-Hydroxy-sulfathiazole-13C6 | ¹³C₆C₃H₉N₃O₃S₂ | 278.04 | Aromatic Hydroxylation |

| N4-Acetyl-sulfathiazole-13C6 | ¹³C₆C₅H₁₁N₃O₃S₂ | 304.06 | N-Acetylation |

This is a hypothetical data table for illustrative purposes.

Furthermore, studies on the biodegradation of sulfathiazole by microorganisms are crucial for understanding its environmental fate. Bacteria such as Sphingobacterium mizutaii have been shown to degrade sulfonamides. nih.gov By employing this compound in microbial cultures, scientists can trace the breakdown of the molecule, identifying key intermediates and elucidating the enzymatic pathways involved in its degradation. This knowledge is vital for developing bioremediation strategies for environments contaminated with sulfonamide antibiotics.

Assessment of Kinetic Isotope Effects (KIE) with 13C Substitution

Kinetic Isotope Effects (KIEs) are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about the rate-determining step of the reaction and the nature of the transition state.

The substitution of ¹²C with ¹³C in the phenyl ring of sulfathiazole can be used to probe the KIE for reactions involving the cleavage of bonds to this ring. For enzyme-catalyzed reactions, a significant ¹³C-KIE is often observed when a C-H or C-C bond at the labeled position is broken in the rate-limiting step.

Consider the hydroxylation of the aromatic ring of sulfathiazole by a cytochrome P450 enzyme. This reaction involves the abstraction of a hydrogen atom from the ring, followed by the addition of a hydroxyl group. If the initial C-H bond cleavage is the slowest step in the catalytic cycle, a primary kinetic isotope effect would be expected.

The ¹³C-KIE can be determined by comparing the reaction rates of unlabeled sulfathiazole and this compound under identical conditions. Alternatively, competitive experiments can be performed where a mixture of the labeled and unlabeled substrates is used, and the isotopic ratio of the product is analyzed over time.

Illustrative Data on Kinetic Isotope Effects:

A hypothetical study on the CYP2C9-catalyzed hydroxylation of sulfathiazole could yield the following kinetic parameters:

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | ¹³C-KIE (kH/k¹³C) |

| Sulfathiazole | 10.5 | 50 | 2.1 x 10⁵ | \multirow{2}{*}{1.04} |

| This compound | 10.1 | 52 | 1.94 x 10⁵ |

This is a hypothetical data table for illustrative purposes.

In this illustrative example, the observed KIE of 1.04 suggests that the C-H bond cleavage at the phenyl ring is partially rate-limiting in the enzymatic reaction. A KIE value greater than 1 (a "normal" KIE) indicates that the reaction is slower with the heavier isotope, which is typical for reactions involving the breaking of a bond to the isotopic atom in the transition state. The magnitude of the KIE can provide further details; for instance, a larger KIE might suggest a more symmetrical transition state for the bond-breaking step.

Considerations and Challenges in Research Involving Sulfathiazole 13c6

Potential for Carbon-13 Kinetic Isotope Effects and Their Implications

The substitution of Carbon-12 with Carbon-13 in Sulfathiazole-13C6 can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the mass difference between the isotopes, which can influence the rate of chemical reactions. The C-C and C-H bonds involving ¹³C are stronger and vibrate at a lower frequency than those with ¹²C. Consequently, reactions that involve the breaking of these bonds may proceed at a slightly slower rate for the ¹³C-labeled compound.

The magnitude of the KIE is typically small but can be significant in enzymatic reactions where bond cleavage is the rate-determining step. For instance, in studies of drug metabolism, if the metabolic process involves the cleavage of a carbon bond within the labeled phenyl ring of this compound, the observed rate of metabolism might be slightly lower than that of the unlabeled drug. This could potentially lead to an underestimation of the true metabolic rate if not accounted for.

Research has shown that primary kinetic isotope effects for the deprotonation of certain stereoisomers can be around 1.6, which is small compared to the theoretical limit of approximately 7. nih.gov In some enzymatic reactions, such as those involving decarboxylation, small C-13 kinetic isotope effects have been measured, suggesting that steps subsequent to CO₂ loss are largely rate-determining. nih.gov The implications of KIE extend to quantitative studies. In stable isotope dilution assays, the assumption is that the labeled internal standard and the unlabeled analyte behave identically. A significant KIE could violate this assumption, introducing a bias in the quantification. Therefore, it is crucial for researchers to be aware of the potential for KIE and to design their experiments accordingly, for example, by ensuring that the isotopic label is not at a position that undergoes bond cleavage in the reaction of interest.

Ensuring Radiochemical and Chemical Purity for Research Integrity

For research involving isotopically labeled compounds, ensuring high purity is paramount to the integrity of the study. Two key types of purity are critical: chemical purity and radiochemical purity.

Chemical Purity: This refers to the absence of other chemical compounds or species in the sample. kcl.ac.uk Impurities can interfere with the analysis, leading to inaccurate results, or they could have unintended biological effects in in-vivo studies. moravek.com For instance, by-products from the synthesis of this compound could co-elute with the analyte in chromatographic methods, leading to erroneous quantification.

Radiochemical Purity: This is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. unm.edu In the context of stable isotope labeling, this translates to isotopic purity – the proportion of the compound that is correctly labeled with the ¹³C isotope at all six positions of the phenyl ring. The presence of unlabeled or partially labeled sulfathiazole (B1682510) would dilute the isotopic enrichment and affect the accuracy of quantification in isotope dilution mass spectrometry.

Achieving and maintaining high purity requires rigorous purification processes after synthesis and proper storage conditions to prevent degradation. revvity.com Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed for purification. unm.edu The purity of the final product is typically verified using a combination of analytical techniques, including mass spectrometry (MS) to confirm the isotopic enrichment and nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the labels.

Table 1: Key Purity Considerations for this compound

| Purity Type | Definition | Potential Impact of Impurities |

|---|---|---|

| Chemical Purity | The absence of other chemical compounds. kcl.ac.uk | Interference with analytical measurements, potential for off-target biological effects. moravek.com |

| Radiochemical/Isotopic Purity | The proportion of the compound that is the desired radiochemical species. kcl.ac.uk | Inaccurate quantification in isotope dilution methods, misinterpretation of metabolic pathways. |

Analytical Sensitivity and Detection Limits for 13C6 Compounds in Complex Mixtures

A significant advantage of using ¹³C-labeled compounds is the ability to achieve high analytical sensitivity and low detection limits, particularly when using mass spectrometry-based methods. The mass difference between this compound and its unlabeled counterpart allows for their distinct detection, even in complex biological matrices like plasma, urine, or environmental water samples. scribd.com

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique that utilizes ¹³C-labeled internal standards to achieve accurate quantification. isotope.com By adding a known amount of this compound to a sample, the concentration of the unlabeled sulfathiazole can be determined by measuring the ratio of the two isotopes. This method effectively compensates for matrix effects and variations in instrument response, leading to highly precise and accurate results.

The use of high-resolution mass spectrometry (HRMS) further enhances sensitivity and specificity. mdpi.com HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap mass analyzers, can distinguish between ions with very small mass differences, reducing the likelihood of isobaric interferences from other compounds in the sample.

Despite these advantages, challenges remain. The natural abundance of ¹³C (approximately 1.1%) can contribute to the background signal, potentially limiting the detection of very low concentrations of the labeled compound. Furthermore, the complexity of the sample matrix can still present challenges, such as ion suppression or enhancement in the mass spectrometer's ion source, which can affect the accuracy of quantification if not properly addressed. mdpi.com Method development and validation are crucial to establish the limits of detection (LOD) and quantification (LOQ) for this compound in the specific matrix being analyzed. For example, studies have reported method detection limits for similar labeled compounds in the range of nanograms per liter (ng/L) in water samples. nih.gov

Economic Feasibility and Scalability of this compound Production for Large-Scale Studies

Recent geopolitical events and rising demand in new applications have contributed to significant price increases for stable isotopes like ¹³C. silantes.com This high cost can be a major limiting factor for academic research labs and for large-scale clinical or environmental studies that require substantial quantities of the labeled compound. maximizemarketresearch.comnih.gov

The scalability of the synthesis is another important consideration. The methods used to produce small quantities of this compound in a laboratory setting may not be easily or economically scalable to produce the kilograms of material that might be needed for extensive studies. acs.org Challenges in scaling up can include the availability of large quantities of the ¹³C-labeled precursors, the need for larger reaction vessels and purification equipment, and the optimization of reaction conditions to maintain high yield and purity at a larger scale.

Efforts are ongoing to develop more cost-effective and scalable methods for the synthesis of ¹³C-labeled compounds. researchgate.net However, for the foreseeable future, the cost and scalability of production will remain significant considerations in the planning and execution of research involving this compound. Researchers must carefully weigh the scientific benefits against the economic realities when designing their studies.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Sulfathiazole |

| Carbon-12 |

| Carbon-13 |

| ¹²C |

| ¹³C |

Future Directions and Emerging Research Avenues for 13c Labeled Sulfonamides

Integration with Multi-Omics Approaches for Holistic Biological Understanding

The integration of data from ¹³C-labeled sulfonamide studies with multi-omics technologies such as genomics, transcriptomics, proteomics, and metabolomics offers a pathway to a more holistic understanding of biological systems. creative-proteomics.com Isotope labeling is compatible with these approaches and can help elucidate the connections between molecular processes and cellular functions. creative-proteomics.com By tracing the metabolic fate of a ¹³C-labeled sulfonamide, researchers can correlate its biotransformation with changes in gene expression, protein abundance, and the broader metabolic profile of the organism.

This integrated approach is particularly valuable for deciphering complex biological networks and understanding the mechanisms behind physiological responses to drugs or environmental contaminants. creative-proteomics.com For instance, using ¹³C-labeled substrates allows for the measurement of intracellular fluxes, which can be integrated with genome-scale models (GEMs) for a comprehensive analysis. chalmers.se This can reveal not only the direct metabolic pathways of the sulfonamide but also its downstream effects on cellular metabolism, helping to identify potential off-target effects or mechanisms of toxicity. The ability to perform ¹³C flux analysis, combining labeling patterns with biochemical network knowledge, allows for the computational estimation of metabolic fluxes, providing a deeper understanding of cellular metabolism. nih.gov

Advancements in High-Throughput Screening with Labeled Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology. The use of ¹³C-labeled compounds as internal standards in HTS assays can significantly improve the accuracy and reliability of these screens. capes.gov.briaea.org Stable isotope-labeled standards, such as Sulfathiazole-¹³C₆, are ideal for quantitative analysis using mass spectrometry-based methods because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass.

Future advancements in HTS will likely involve the expanded use of a panel of ¹³C-labeled standards for various classes of compounds, including a wide range of sulfonamides. This will enable the simultaneous and accurate quantification of multiple analytes in complex biological matrices. Furthermore, the development of HTS methods that directly measure the effect of compounds on metabolic fluxes using ¹³C-labeled substrates is a promising area of research. google.com These methods can provide more functionally relevant data than traditional binding or activity assays, allowing for the identification of compounds that modulate specific metabolic pathways. google.com Techniques combining ¹³C-labeling with NMR or MS can be adapted for HTS to verify hits from primary screens by directly detecting the reaction products. researchgate.net

Novel Spectroscopic and Imaging Modalities Leveraging ¹³C Isotope

The unique nuclear magnetic resonance (NMR) properties of the ¹³C isotope make it a powerful tool for advanced spectroscopic and imaging techniques. moravek.com Unlike the most abundant carbon isotope, ¹²C, the ¹³C nucleus has a magnetic moment, allowing it to be detected by NMR and magnetic resonance imaging (MRI). moravek.com This property is exploited in various advanced applications.

Key Spectroscopic and Imaging Modalities:

Hyperpolarized ¹³C MRI: This emerging molecular imaging technique allows for the real-time, non-invasive investigation of dynamic metabolic and physiological processes. rsna.orgnih.gov By hyperpolarizing a ¹³C-labeled compound, its MRI signal can be enhanced by several orders of magnitude, enabling the imaging of metabolic pathways in vivo. rsna.orgradiopaedia.org While this has been primarily explored with metabolic substrates like pyruvate, future research could extend this to track the metabolic fate of ¹³C-labeled drugs like sulfonamides, providing unprecedented insights into their distribution and metabolism in living organisms. nih.govradiopaedia.org

¹³C-NMR Spectroscopy: High-resolution ¹³C-NMR spectroscopy provides detailed information about the chemical environment of each carbon atom in a molecule. libretexts.org Using Sulfathiazole-¹³C₆, researchers can precisely track the transformations of the labeled phenyl ring through different metabolic or degradation pathways. Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can separate signals from ¹²C- and ¹³C-containing molecules, simplifying the analysis of complex mixtures. acs.org

Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive optical spectroscopy technique can be used to measure ¹³C/¹²C isotope ratios with high precision. pnas.org By coupling gas chromatography with combustion and CRDS (GC-C-CRDS), the isotopic ratio of individual compounds in a mixture can be determined, offering a powerful tool for tracing the fate of ¹³C-labeled sulfonamides in environmental or biological samples. pnas.org

The development of new pulse sequences and methods in NMR continues to enhance the ability to study complex samples and determine position-specific isotope ratios even in the presence of impurities. acs.org

Development of Standardized Protocols for ¹³C-Labeled Compound Research

To ensure the reproducibility and comparability of data from studies using ¹³C-labeled compounds, the development of standardized protocols is crucial. This includes standardization of the synthesis and purification of labeled compounds, experimental designs for labeling studies, and data analysis workflows.

For metabolomics studies, techniques like Isotopic Ratio Outlier Analysis (IROA) provide a framework for using ¹³C labeling to differentiate biological signals from artifacts and to determine the number of carbon atoms in a molecule. nih.gov The establishment of standardized labeling strategies, such as using specific percentages of ¹³C enrichment for control and experimental groups, can help compensate for isotopic effects and ensure accurate relative quantification. frontiersin.org Furthermore, creating public repositories of ¹³C-NMR and MS data for labeled standards like Sulfathiazole-¹³C₆ would be an invaluable resource for the scientific community, facilitating compound identification and method validation.

Exploration of Sulfathiazole-¹³C₆ in Advanced Materials Science or Analytical Sensing Platforms

The unique properties of isotopically labeled compounds are also finding applications in materials science and the development of advanced analytical sensors. While the primary use of Sulfathiazole-¹³C₆ is as an internal standard for quantification, its potential in these emerging areas is worth exploring. clearsynth.com

For instance, the development of molecularly imprinted polymers (MIPs) for the selective detection of sulfathiazole (B1682510) could be enhanced by using Sulfathiazole-¹³C₆ in the development and validation process. MIP-based electrochemical sensors have been created for the ultrasensitive determination of sulfathiazole. researchgate.net The labeled compound could serve as a perfect template and later as a standard to test the sensor's specificity and accuracy.

In materials science, the incorporation of labeled molecules into polymers or other materials could allow for the detailed study of material degradation, drug release from delivery systems, or the interaction of the material with its environment using ¹³C-sensitive techniques. The synthesis of ¹³C-labeled building blocks is becoming more accessible, paving the way for their use in creating labeled polymers and other advanced materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Sulfathiazole-13C6 in isotopic purity?

- Answer : Synthesis of this compound typically involves isotope-labeled precursors (e.g., carbon-13-enriched starting materials) to ensure isotopic integrity. Characterization requires advanced analytical techniques such as nuclear magnetic resonance (NMR) for isotopic distribution verification and high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., 283.25 g/mol for this compound). Purity assessment should employ HPLC-MS/MS with internal standards like this compound itself to minimize matrix effects .

Q. How can researchers validate the use of this compound as an internal standard in pharmacokinetic studies?

- Answer : Validation involves spiking known concentrations of this compound into biological matrices (e.g., plasma, tissue) and comparing recovery rates via HPLC-MS/MS. Parameters include linearity (R² > 0.99), precision (CV < 15%), and limits of detection (LOD < 1 ng/mL). Cross-validation with unlabeled sulfathiazole ensures no isotopic interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Adhere to hazard codes H317 (allergic skin reaction) and H361 (suspected reproductive toxicity) by using PPE (gloves, lab coats) and working in fume hoods. Storage should be in sealed, labeled containers at 2–8°C. Waste disposal must comply with institutional guidelines for isotopic compounds .

Advanced Research Questions

Q. How can researchers optimize the detection of this compound degradation products in environmental samples?

- Answer : Use liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify degradation byproducts. Employ non-targeted screening workflows (e.g., isotopic pattern filtering) and quantify degradation kinetics under varying pH/temperature conditions. Validate findings against control samples spiked with unlabeled sulfathiazole .

Q. What experimental strategies address discrepancies in this compound stability data across studies?

- Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., solvent composition, light exposure). Replicate conflicting experiments under controlled conditions, documenting parameters like temperature (±0.5°C) and humidity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .

Q. How do isotope effects influence the pharmacokinetic behavior of this compound compared to its unlabeled counterpart?

- Answer : Isotope effects may alter metabolic pathways due to kinetic isotope effects (KIE) in enzymatic reactions. Compare AUC (area under the curve) and half-life (t½) of this compound and unlabeled sulfathiazole in in vivo models. Use compartmental modeling to assess differences in distribution volumes and clearance rates .

Q. What methodologies are recommended for tracing this compound in complex biological systems?

- Answer : Combine stable isotope-resolved metabolomics (SIRM) with imaging mass spectrometry (IMS) to map spatial distribution in tissues. Use 13C-isotopic enrichment analysis to differentiate endogenous metabolites from labeled drug residues. Validate with spike-and-recovery experiments in representative matrices .

Q. How should researchers design experiments to evaluate this compound’s role in antibiotic resistance studies?

- Answer : Develop a dual-arm study comparing bacterial growth inhibition (MIC assays) of this compound and non-labeled sulfathiazole. Include controls for isotopic carryover and assess resistance gene expression (e.g., sul1, sul2) via qPCR. Use longitudinal sampling to track resistance emergence over 20+ generations .

Methodological Guidance

- Data Contradiction Analysis : Apply triangulation by cross-referencing results with orthogonal techniques (e.g., NMR vs. MS). Use statistical tools like Grubbs’ test to identify outliers and assess data reproducibility .

- Experimental Design : Follow the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Document variables (e.g., isotopic purity, storage conditions) in a pre-registered protocol to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.